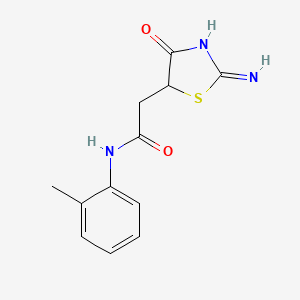
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of thiourea with α-haloketones under basic conditions. This step forms the core thiazolidinone structure.
Acylation: The thiazolidinone intermediate is then acylated with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolidinones or acetamides.
科学的研究の応用
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies to understand its mechanism of action and biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Similar structure but lacks the 2-methyl group on the phenyl ring.
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group at the 4-position of the phenyl ring.
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is unique due to the presence of the 2-methyl group on the phenyl ring, which may influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in potency, selectivity, and metabolic stability compared to similar compounds.
特性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O2S/c1-7-4-2-3-5-8(7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
InChIキー |
DQAFMCGNQFMKOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)
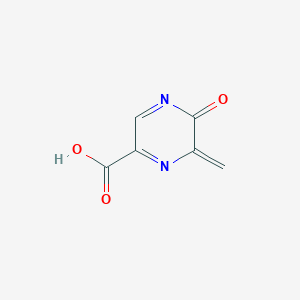

![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B12344737.png)
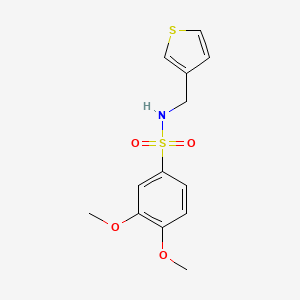
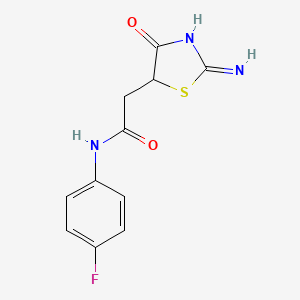
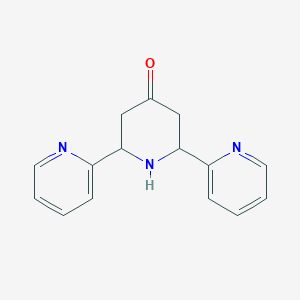
![(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12344763.png)
![(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344766.png)
